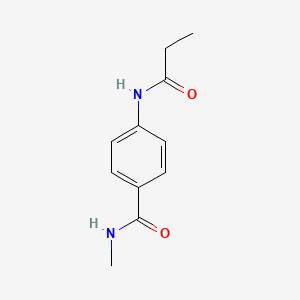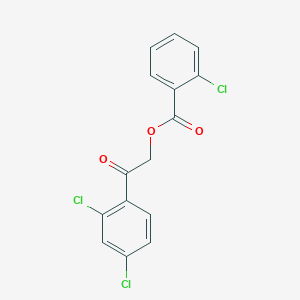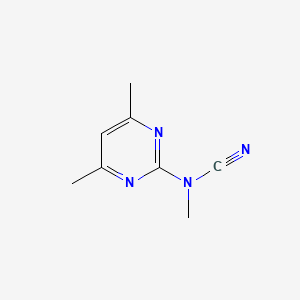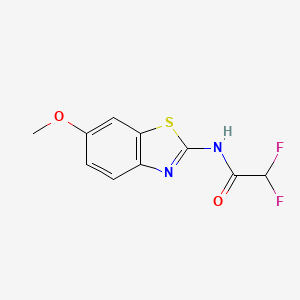
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon with a unique molecular structure. This compound is also known as ADX-47273 and has been found to have potential therapeutic effects on various diseases, including neurological disorders.
Mechanism of Action
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By modulating the activity of this receptor, this compound can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound can also reduce the symptoms of anxiety and depression in these animal models. Additionally, this compound has been found to have neuroprotective effects, which can prevent the degeneration of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for mGluR5 receptors. This compound does not interact with other receptors in the brain, which can minimize the risk of unwanted side effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its high cost.
Future Directions
There are several future directions for the research on N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide. One of the potential applications of this compound is in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound can reduce the withdrawal symptoms associated with drug addiction.
Another potential application of this compound is in the treatment of pain. Studies have shown that this compound can reduce the hypersensitivity to pain in animal models of neuropathic pain. Additionally, this compound can reduce the inflammation associated with pain.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic effects on various neurological disorders. This compound acts as a positive allosteric modulator of mGluR5 receptors and can improve cognitive function, memory, and reduce the symptoms of anxiety and depression. Future research on this compound may lead to the development of novel treatments for drug addiction and pain.
Synthesis Methods
The synthesis of N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide involves the reaction between 2,4-dimethylphenol and N-2-adamantylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which are involved in the regulation of cognitive function and behavior.
properties
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-12-3-4-18(13(2)5-12)23-11-19(22)21-20-16-7-14-6-15(9-16)10-17(20)8-14/h3-5,14-17,20H,6-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCEHFHTMIGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)